![molecular formula C13H24N2O4 B6209544 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid CAS No. 117049-94-2](/img/no-structure.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid
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Overview
Description
The compound “2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid” is a chemical compound with the CAS Number: 2413864-24-9 . It has a molecular weight of 272.34 . The compound is stored at 4°C and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17)/t9?,10-/m1/s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.34 . It is a powder and is stored at 4°C . More specific physical and chemical properties like melting point, boiling point, and solubility were not available in the retrieved data.Scientific Research Applications
- Boc-piperidine-3-propanoic acid serves as a building block for peptide synthesis. Its tert-butyloxycarbonyl (Boc) protecting group ensures controlled amino acid coupling reactions. Researchers use it to create custom peptides for drug development, biochemical studies, and protein engineering .
- Researchers have explored Boc-protected amino acids to develop room-temperature ionic liquids (RTILs). These Boc-AAILs (tert-butyloxycarbonyl-protected amino acid ionic liquids) find applications in green chemistry, catalysis, and solvent-free reactions .
- Boc-piperidine-3-propanoic acid derivatives may serve as potential drug candidates. Medicinal chemists modify its structure to enhance bioavailability, target specific receptors, or improve pharmacokinetics. These derivatives could be part of novel therapies for various diseases .
- Boc-protected amino acids play a role in protein engineering. Researchers use them to introduce specific functional groups or tags into proteins. Boc-piperidine-3-propanoic acid derivatives can be incorporated into proteins for site-specific labeling or immobilization .
- Boc-piperidine-3-propanoic acid is compatible with SPPS, a widely used method for peptide assembly. Its Boc group allows stepwise elongation of peptides on solid supports. Researchers utilize this technique for high-throughput peptide synthesis and library screening .
- Boc-protected amino acids are valuable tools in chemical biology. Researchers employ them in bioorthogonal reactions, where they selectively label biomolecules without interfering with cellular processes. Boc-piperidine-3-propanoic acid derivatives can participate in click chemistry and other bioorthogonal transformations .
Peptide Synthesis and Amino Acid Derivatives
Ionic Liquids and Green Chemistry
Drug Design and Medicinal Chemistry
Protein Engineering and Bioconjugation
Solid-Phase Peptide Synthesis (SPPS)
Chemical Biology and Bioorthogonal Chemistry
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid' involves the protection of the amine group of piperidine, followed by the reaction with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected amine. The Boc-protected amine is then reacted with 3-bromopropanoic acid to form the desired product.", "Starting Materials": [ "Piperidine", "Tert-butyl chloroformate", "3-bromopropanoic acid", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Piperidine is reacted with tert-butyl chloroformate in diethyl ether to form the Boc-protected amine.", "Step 2: The Boc-protected amine is then reacted with 3-bromopropanoic acid in the presence of sodium bicarbonate and diethyl ether to form the desired product.", "Step 3: The product is then purified by recrystallization from a mixture of diethyl ether and water, followed by drying under vacuum." ] } | |
CAS RN |
117049-94-2 |
Product Name |
2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid |
Molecular Formula |
C13H24N2O4 |
Molecular Weight |
272.3 |
Purity |
95 |
Origin of Product |
United States |
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